molecular formula C9H8BrNO2S B13191117 1-Bromo-N-(3-ethynylphenyl)methanesulfonamide

1-Bromo-N-(3-ethynylphenyl)methanesulfonamide

Cat. No.: B13191117
M. Wt: 274.14 g/mol
InChI Key: NJZBNUNWDUKGOO-UHFFFAOYSA-N
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Description

1-Bromo-N-(3-ethynylphenyl)methanesulfonamide is a high-purity compound with a molecular weight of 274.14 g/mol. It is known for its unique blend of reactivity and selectivity, making it a valuable tool in various laboratory applications . This compound is characterized by its bromine, ethynyl, and methanesulfonamide functional groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-N-(3-ethynylphenyl)methanesulfonamide typically involves the reaction of 3-ethynylaniline with methanesulfonyl chloride in the presence of a base, followed by bromination. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at controlled temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-N-(3-ethynylphenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce complex organic molecules with extended conjugation.

Mechanism of Action

The mechanism of action of 1-Bromo-N-(3-ethynylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromine and ethynyl groups can participate in various biochemical pathways, leading to the modulation of enzyme activities and cellular processes. The sulfonamide group is known to interact with proteins and enzymes, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-N-(3-ethynylphenyl)methanesulfonamide is unique due to its combination of bromine, ethynyl, and methanesulfonamide groups. This combination provides a distinct set of chemical properties, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H8BrNO2S

Molecular Weight

274.14 g/mol

IUPAC Name

1-bromo-N-(3-ethynylphenyl)methanesulfonamide

InChI

InChI=1S/C9H8BrNO2S/c1-2-8-4-3-5-9(6-8)11-14(12,13)7-10/h1,3-6,11H,7H2

InChI Key

NJZBNUNWDUKGOO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NS(=O)(=O)CBr

Origin of Product

United States

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